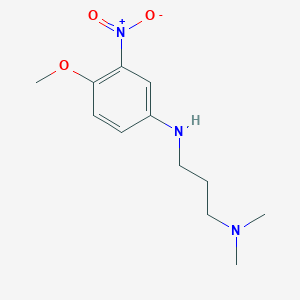![molecular formula C16H25ClN4 B13884075 3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline](/img/structure/B13884075.png)
3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro group at the third position and a piperazinyl group substituted with a methylpiperidinyl moiety at the fourth position of the aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline typically involves a multi-step process. One common method starts with the chlorination of aniline to introduce the chloro group at the third position. This is followed by the nucleophilic substitution reaction with 4-(1-methylpiperidin-4-yl)piperazine to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or potassium thiolate in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include N-oxides, dechlorinated aniline derivatives, and substituted aniline derivatives .
Applications De Recherche Scientifique
3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline involves its interaction with specific molecular targets. It is known to bind to certain receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-4-(4-methylpiperidin-1-yl)aniline
- 4-(1-Piperazinyl)aniline
- 1-(3-aminopropyl)-4-methylpiperazine
Uniqueness
Compared to similar compounds, 3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a piperazinyl moiety makes it a versatile intermediate in synthetic chemistry and a valuable compound in medicinal research .
Propriétés
Formule moléculaire |
C16H25ClN4 |
|---|---|
Poids moléculaire |
308.8 g/mol |
Nom IUPAC |
3-chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline |
InChI |
InChI=1S/C16H25ClN4/c1-19-6-4-14(5-7-19)20-8-10-21(11-9-20)16-3-2-13(18)12-15(16)17/h2-3,12,14H,4-11,18H2,1H3 |
Clé InChI |
BZYAWQDGVLFOSZ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)N2CCN(CC2)C3=C(C=C(C=C3)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


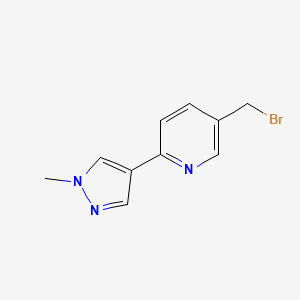


![2-[(2-aminoacetyl)amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B13884013.png)
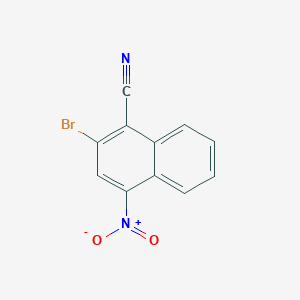

![2-Methylimidazo[2,1-a]isoquinoline](/img/structure/B13884022.png)
![2-[1-(Benzylamino)propyl]aniline](/img/structure/B13884037.png)

![[2-Hydroxy-4-(2-methylpropoxy)-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13884050.png)
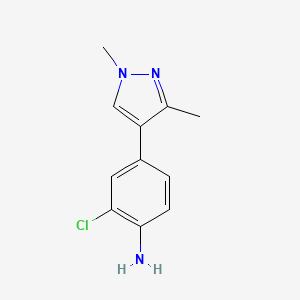
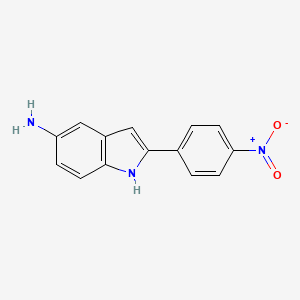
![Ethyl 2-hydroxy-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetate](/img/structure/B13884064.png)
